4,4-Difluoro-2,3,3-trimethylbutan-1-ol
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Overview
Description
4,4-Difluoro-2,3,3-trimethylbutan-1-ol is an organic compound with the molecular formula C7H14F2O It is a fluorinated alcohol, characterized by the presence of two fluorine atoms and three methyl groups attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-2,3,3-trimethylbutan-1-ol typically involves the fluorination of a suitable precursor. One common method is the reaction of 2,3,3-trimethylbutan-1-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of fluorinating agents.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-2,3,3-trimethylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,4-difluoro-2,3,3-trimethylbutan-2-one.
Reduction: Formation of 4,4-difluoro-2,3,3-trimethylbutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Difluoro-2,3,3-trimethylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a fluorinated probe in biochemical studies.
Medicine: Explored for its potential use in drug development due to its unique fluorinated structure.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-2,3,3-trimethylbutan-1-ol depends on its specific application. In biochemical studies, the fluorine atoms can interact with biological molecules, altering their properties and behavior. The compound may target specific enzymes or receptors, modulating their activity through fluorine’s unique electronic effects.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoro-2,3,3-trimethylbutan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
4-Bromo-3,3,4,4-tetrafluorobutan-1-ol: Contains bromine and additional fluorine atoms.
4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol: Contains three fluorine atoms instead of two.
Uniqueness
4,4-Difluoro-2,3,3-trimethylbutan-1-ol is unique due to its specific fluorination pattern and the presence of three methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
4,4-difluoro-2,3,3-trimethylbutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2O/c1-5(4-10)7(2,3)6(8)9/h5-6,10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUKMQWWDACABI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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